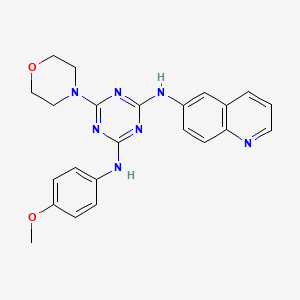

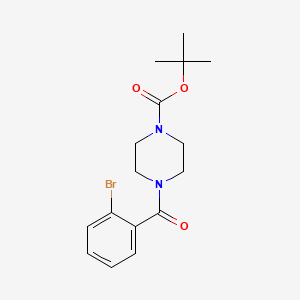

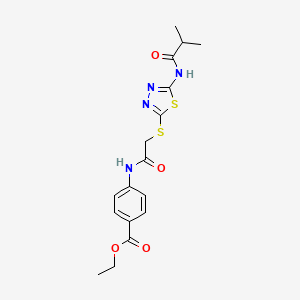

6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridazine derivatives involves multiple steps, including the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions, catalyzed by disulfonic acid imidazolium chloroaluminate. This method represents a green, efficient approach to synthesizing such compounds (Moosavi‐Zare et al., 2013). Additionally, derivatives of N1-(2-methyl-3-oxo-2, 3-dihydro-4-pyridazinyl) sulfanilamides have been prepared starting from chloromaleic anhydride, highlighting the versatility and potential for functionalization of pyridazine cores (Nakagome, Misaki, & Komatsu, 1966).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid, can be elucidated using various spectroscopic techniques. For instance, the structure of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was established through IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the compound's characteristic functional groups and molecular framework (Mishra et al., 2010).

Scientific Research Applications

Synthesis and Catalytic Applications

6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid and related compounds have been utilized in various synthetic pathways. For example, Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, which are structurally similar to the compound (Moosavi‐Zare et al., 2013). This indicates potential catalytic applications in the synthesis of complex organic compounds.

Cyclization Reactions and Structural Studies

Research by Geest et al. (1999) on 2-phenoxypyridine and 2-phenylsulfanylpyridine, compounds related to the target molecule, focused on cyclometallation reactions. These studies provide insight into the potential of 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid in forming complex structures and its interactions in metallated compounds (Geest, O'Keefe, & Steel, 1999).

Anticonvulsant Activity

Samanta et al. (2011) synthesized derivatives of pyridazinone, which bear structural resemblance to the compound , and tested them for anticonvulsant activity. This suggests potential neurological applications for similar compounds (Samanta et al., 2011).

Antimicrobial Activity

Ergenç et al. (1992) explored the synthesis of azopyrazole derivatives and evaluated their antibacterial activity. Given the structural similarities, 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid could have similar applications in developing antimicrobial agents (Ergenç, Durgun, & Otük, 1992).

Water Oxidation Catalysts

Research by Zong and Thummel (2005) on Ru complexes, involving ligands structurally similar to the compound , showed potential in water oxidation. This suggests possible applications in catalysis and renewable energy (Zong & Thummel, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-8-20-11-9-12(17)16(15-13(11)14(18)19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMYLMTVQXZRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

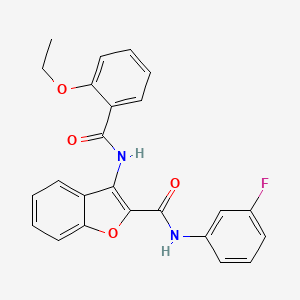

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

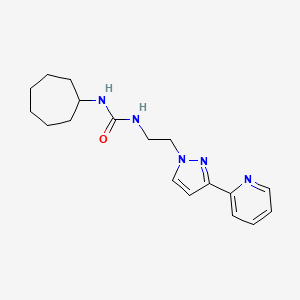

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)